molecular formula C15H28O B8581067 2-Pentadecyn-1-ol CAS No. 2834-00-6

2-Pentadecyn-1-ol

Cat. No. B8581067
Key on ui cas rn: 2834-00-6
M. Wt: 224.38 g/mol
InChI Key: PFHRFJSUAGQBFE-UHFFFAOYSA-N
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Patent
US06610835B1

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 2- pentadecyn-1-ol (4.51 g, 20.1 mmol), KH (2.38 g, 59.4 mmol), and 1,3-diaminopropane (65 mL). This produced 3.18 g of white solid (70%): mp 42-44° C. IR (thin film( ν 3430, 2926, 2252 cm−1: 1H—NMR δ4.30 (t, 1H, J=5.0 Hz), 3.64 (t, 2H, J=6.6 Hz), 2.18 (td, 2H, J=2.6 Hz, 6.6 Hz), 1.94 (t, 1H, J=2.6 Hz), 1.49-1.26 (bm, 22H); 13C—NMR δ 84.8, 68.0, 63.1, 32.8, 29.6, (2C), 29.5 (2C), 29.4, 28.9, 28.5, 28.7, 28.0, 25.7, 18.4; MS m/z 231.53 (M++Li). Anal. Calcd for C15H28O: C, 80.29; H, 12.58. Found: C, 18.20; H, 12.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
white solid
Quantity
3.18 g
Type
reactant
Reaction Step Four
[Compound]
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)CCCCCCC#C.[CH2:11]([OH:26])[C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].NCCCN>>[CH2:11]([OH:26])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]#[CH:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC#C)O
Step Two
Name
Quantity
4.51 g
Type
reactant
Smiles
C(C#CCCCCCCCCCCCC)O
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
NCCCN
Step Four
Name
white solid
Quantity
3.18 g
Type
reactant
Smiles
Step Five
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 2C )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCC#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06610835B1

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 2- pentadecyn-1-ol (4.51 g, 20.1 mmol), KH (2.38 g, 59.4 mmol), and 1,3-diaminopropane (65 mL). This produced 3.18 g of white solid (70%): mp 42-44° C. IR (thin film( ν 3430, 2926, 2252 cm−1: 1H—NMR δ4.30 (t, 1H, J=5.0 Hz), 3.64 (t, 2H, J=6.6 Hz), 2.18 (td, 2H, J=2.6 Hz, 6.6 Hz), 1.94 (t, 1H, J=2.6 Hz), 1.49-1.26 (bm, 22H); 13C—NMR δ 84.8, 68.0, 63.1, 32.8, 29.6, (2C), 29.5 (2C), 29.4, 28.9, 28.5, 28.7, 28.0, 25.7, 18.4; MS m/z 231.53 (M++Li). Anal. Calcd for C15H28O: C, 80.29; H, 12.58. Found: C, 18.20; H, 12.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
white solid
Quantity
3.18 g
Type
reactant
Reaction Step Four
[Compound]
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)CCCCCCC#C.[CH2:11]([OH:26])[C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].NCCCN>>[CH2:11]([OH:26])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]#[CH:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC#C)O
Step Two
Name
Quantity
4.51 g
Type
reactant
Smiles
C(C#CCCCCCCCCCCCC)O
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
NCCCN
Step Four
Name
white solid
Quantity
3.18 g
Type
reactant
Smiles
Step Five
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 2C )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCC#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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